4,5,6,7-Tetrahydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1,3-benzoxazole is a heterocyclic compound that features a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes under acidic conditions. For example, the reaction between 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide can yield the desired benzoxazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as metal catalysts and nanocatalysts are often employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,3-benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,5,6,7-tetrahydro-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A related compound with a similar structure but without the tetrahydro modification.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Benzothiazole: Similar in structure but contains a sulfur atom in place of the oxygen in benzoxazole.
Uniqueness
4,5,6,7-Tetrahydro-1,3-benzoxazole is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This modification can influence its reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
40814-50-4 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzoxazole |
InChI |
InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2 |
InChI Key |
ICZQPMMRUBWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.